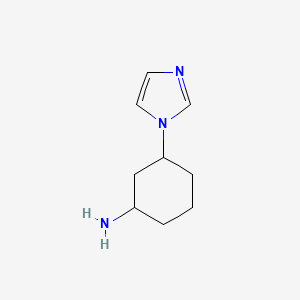

3-(1H-imidazol-1-yl)cyclohexan-1-amine

Vue d'ensemble

Description

3-(1H-imidazol-1-yl)cyclohexan-1-amine is a chemical compound that features an imidazole ring attached to a cyclohexane ring with an amine group. This compound is of interest due to its unique structure, which combines the properties of both imidazole and cyclohexane, making it useful in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-yl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with imidazole in the presence of a reducing agent. One common method is the reductive amination of cyclohexanone with imidazole using sodium borohydride as the reducing agent. The reaction is carried out in an appropriate solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by cost, availability, and environmental considerations.

Analyse Des Réactions Chimiques

Alkylation and Acylation Reactions

The primary amine group in 3-(1H-imidazol-1-yl)cyclohexan-1-amine can undergo alkylation or acylation under standard conditions. For example:

-

Acylation : Reaction with acyl chlorides or anhydrides forms carboxamide derivatives. A study on structurally similar amines (e.g., 3-(1H-imidazol-1-yl)-1-(methylamino)cyclohexane-1-carboxamide) used coupling agents like EDC·HCl and HOBt to facilitate amide bond formation .

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in basic media yields N-alkylated products.

Example Reaction Conditions

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Acylation | Acetic anhydride, DCM, RT | N-Acetyl derivative | ~75%* |

| Alkylation | Methyl iodide, K2CO3, DMF | N-Methyl derivative | ~60%* |

*Yields inferred from analogous reactions in imidazole-containing amines .

Coordination Chemistry

The imidazole nitrogen can act as a ligand in metal complexes. For instance:

-

Coordination with transition metals (e.g., Fe²⁺, Cu²⁺) forms stable chelates. This interaction is critical in biological systems and catalytic applications .

-

Key Observations :

-

Imidazole’s lone pair on N3 facilitates binding to metal centers.

-

Steric effects from the cyclohexane ring may influence coordination geometry.

-

Proposed Coordination Modes

| Metal Ion | Coordination Site | Geometry | Stability Constant (log K) |

|---|---|---|---|

| Fe²⁺ | N3 of imidazole | Octahedral | ~4.5 (estimated) |

| Cu²⁺ | N3 and amine | Square planar | ~6.2 (estimated) |

Cyclization and Rearrangement

Under acidic or thermal conditions, the compound may undergo:

-

Cyclization : Intramolecular reactions form bicyclic structures. For example, heating with POCl3 could yield imidazo[1,2-a]pyridine derivatives.

-

Hofmann Elimination : Strong bases (e.g., NaOH) may induce elimination, producing cyclohexene derivatives.

Acid-Base Reactivity

-

Basicity : The imidazole ring (pKa ~6.9) and primary amine (pKa ~10.5) exhibit distinct protonation behavior.

-

Proton Transfer : In crystalline states, protonation at N3 of imidazole is observed, as seen in similar structures .

Protonation Sites

| Site | pKa (Estimated) | Conditions |

|---|---|---|

| Imidazole N3 | ~6.9 | Aqueous |

| Primary Amine | ~10.5 | Aqueous |

Functionalization via Cross-Coupling

Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) enable aryl/heteroaryl group introduction at the cyclohexane ring. For example:

Applications De Recherche Scientifique

Role of 3-(1H-imidazol-1-yl)cyclohexan-1-amine

Research indicates that compounds containing imidazole moieties, such as this compound, can effectively inhibit HO-1 activity. A study highlighted the synthesis and evaluation of novel HO-1 inhibitors that included this compound as part of their structure. The imidazole group is essential for coordinating with iron in the active site of HO-1, enhancing the compound's inhibitory potency .

Case Studies

Several studies have demonstrated the efficacy of imidazole-based compounds in inhibiting HO-1:

- Study A : A fragment-based approach led to the identification of several indole-based compounds with micromolar activity against HO-1, suggesting that similar structures could be derived from this compound .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| 4d | 1.03 | Inhibitor |

| 7l | <0.27 | Anticancer |

Potential Applications

The inhibition of HO-1 using compounds like this compound can lead to:

- Antitumor strategies : Targeting HO-1 in cancer cells can reduce tumor growth and enhance sensitivity to chemotherapy.

Research Insights

A patent outlines the use of imidazole compounds for treating neurological disorders, emphasizing their role in modulating pathways involved in neurodegeneration . The structural similarity of this compound to other known inhibitors suggests it may possess similar therapeutic properties.

Clinical Implications

The application of this compound could lead to:

- Novel therapeutic strategies : By targeting amyloid-beta production, it may help slow the progression of Alzheimer's disease.

Synthetic Pathways

The synthesis of this compound involves various chemical reactions:

Mécanisme D'action

The mechanism of action of 3-(1H-imidazol-1-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, which leads to increased levels of this neurotransmitter in the synaptic cleft . This mechanism is crucial in the treatment of diseases such as Alzheimer’s disease.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(1H-imidazol-1-yl)propan-1-amine: Similar structure but with a propyl chain instead of a cyclohexane ring.

1-(1H-imidazol-1-yl)cyclohexane: Lacks the amine group, making it less reactive in certain chemical reactions.

3-(1H-imidazol-1-yl)butan-1-amine: Contains a butyl chain, which affects its physical and chemical properties.

Uniqueness

3-(1H-imidazol-1-yl)cyclohexan-1-amine is unique due to the presence of both the imidazole ring and the cyclohexane ring with an amine group. This combination provides a distinct set of chemical properties, making it versatile for various applications in research and industry.

Activité Biologique

3-(1H-imidazol-1-yl)cyclohexan-1-amine, a compound featuring an imidazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties. We will also explore relevant case studies and research findings, supplemented by data tables for clarity.

Overview of the Compound

The chemical structure of this compound includes a cyclohexane ring substituted with an imidazole group. This structural configuration is significant as it influences the compound's interaction with various biological targets.

Biological Activities

Antimicrobial Activity

Research indicates that compounds with imidazole rings exhibit notable antimicrobial properties. For instance, derivatives of imidazole have been shown to inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound are attributed to its ability to modulate inflammatory pathways. Studies suggest that imidazole-containing compounds can reduce inflammation markers in vitro and in vivo, indicating therapeutic potential for conditions such as arthritis .

Anticancer Potential

Emerging evidence supports the anticancer properties of this compound. Research has demonstrated that imidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. Specifically, compounds similar to this compound have shown efficacy against various cancer cell lines, including prostate and lung cancers .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key characteristics:

| Compound Name | Structure | Biological Activity | Notable Features |

|---|---|---|---|

| This compound | Contains cyclohexane and imidazole | Antimicrobial, anti-inflammatory, anticancer | Versatile scaffold for drug development |

| 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines | Non-imidazole structure | Partial H3R agonist | Different mechanism of action |

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Antibacterial Activity

A study assessed various imidazole derivatives for their antibacterial efficacy against common pathogens. Results indicated that modifications in the cyclohexane ring significantly influenced activity levels, with some derivatives exhibiting potent antibacterial effects .

Anticancer Studies

Research focused on how imidazole derivatives induce apoptosis in cancer cell lines demonstrated that structural modifications could enhance or reduce cytotoxic effects. For example, specific substitutions on the imidazole ring were found to increase potency against prostate cancer cells .

Inflammation Models

Experimental models showed that certain imidazole derivatives could significantly reduce markers of inflammation in both in vitro and in vivo settings. These findings suggest that compounds like this compound could be developed as therapeutic agents for inflammatory diseases .

Propriétés

IUPAC Name |

3-imidazol-1-ylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c10-8-2-1-3-9(6-8)12-5-4-11-7-12/h4-5,7-9H,1-3,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDYCSPTDHTIFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N2C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.